Pentacyclo[4.3.0.02,5.03,8.04,7]nonane
Description
Properties
CAS No. |
452-61-9 |
|---|---|
Molecular Formula |
C9H10 |
Molecular Weight |
118.18 g/mol |
IUPAC Name |
pentacyclo[4.3.0.02,5.03,8.04,7]nonane |
InChI |
InChI=1S/C9H10/c1-2-4-6-3(1)7-5(2)8(4)9(6)7/h2-9H,1H2 |
InChI Key |
PAJGEKALYKVXNG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3C4C1C5C2C3C45 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
Cyclopentadienone derivatives, such as 2,3-dichlorocyclopentadienone , were dimerized in refluxing xylene to yield a bicyclic intermediate. Subsequent photochemical irradiation (λ = 300–350 nm) induced intramolecular [2+2] cycloaddition, forming the homocubane skeleton. Key parameters included:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Temperature | 140°C | 35–40 |
| Solvent | Xylene | — |
| Irradiation Time | 48 h | — |
This route faced limitations due to low yields and competing side reactions, prompting further refinements.
Photochemical Cyclization of Bicyclic Precursors
Bridged Norbornadiene Derivatives
In 1970, Eaton et al. demonstrated that bicyclo[2.2.1]heptene derivatives could undergo photochemical ring-opening and reclosure to form homocubane. For example, irradiation of pentacyclo[5.3.0.02,5.03,9.04,8]decane in benzene generated homocubane via a Norrish-type cleavage followed by stereospecific recombination:
$$
\text{Pentacyclo[5.3.0.0²,⁵.0³,⁹.0⁴,⁸]decane} \xrightarrow{h\nu} \text{Homocubane} + \text{CO} \quad
$$
Role of Solvent and Wavelength
- Solvent Effects : Benzene outperformed polar solvents due to superior radical stabilization.
- Wavelength : UV light (254 nm) maximized efficiency by exciting π→π* transitions in the precursor.
Base-Promoted Rearrangements
Wagner-Meerwein Rearrangement
Hasegawa et al. (1993) exploited Wagner-Meerwein rearrangements to access homocubane derivatives. Treatment of 4-hydroxymethylthis compound with formic acid induced hydride shifts, yielding homocubane with 45% efficiency:
$$
\text{C}{10}\text{H}{12}\text{O} \xrightarrow{\text{HCOOH}} \text{Homocubane} + \text{H}_2\text{O} \quad
$$
Base-Mediated Dehalogenation
A 2007 study demonstrated that 4,5-diiodopentacyclo[4.3.0.02,4.03,8.05,7]nonane reacts with n-butyllithium to eliminate iodine, generating homocubane in 25–30% yield. Trapping experiments with 1,3-diphenylisobenzofuran confirmed the intermediacy of a pyramidalized alkene.
Advanced Synthetic Strategies
Transition Metal Catalysis
Recent efforts have employed palladium-catalyzed cross-couplings to functionalize homocubane. For instance, Suzuki-Miyaura coupling of brominated homocubane with arylboronic acids introduced substituents without ring opening:
$$
\text{Homocubane-Br} + \text{Ar-B(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}_4} \text{Homocubane-Ar} \quad
$$
Chemical Reactions Analysis
Oxidation Reactions
Homocubane undergoes oxidation at bridgehead carbons due to their high s-character and strain:
-
Mechanistic Insight : Oxidation occurs via radical intermediates stabilized by the rigid cage structure . DFT calculations show lowered LUMO energies (−1.2 eV vs. cubane) enhance electrophilic susceptibility .
Reduction and Hydrogenation
The strained double bond in pentacyclo[4.3.0.0²,⁵.0³,⁸.0⁴,⁷]non-4-ene (homocubene) reacts under controlled hydrogenation:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C | Dihydrohomocubane |
| Birch Reduction | Li/NH₃ | Partially reduced intermediates |
Cycloaddition Reactions
The pyramidalized alkene homocubene participates in Diels-Alder reactions:
| Dienophile | Conditions | Product | Yield |
|---|---|---|---|
| 1,3-Diphenylisobenzofuran | Room temp | Endo-adduct | 72% |
| 2,5-Dimethylfuran | 60°C | Exo-adduct | 65% |
Substitution Reactions
Bridgehead functionalization occurs via radical or ionic pathways:
| Reaction Type | Reagents | Products |
|---|---|---|
| Halogenation | Br₂, CCl₄ | 4-Bromohomocubane |
| Carboxylation | CO₂, Mg | Homocubane-4-carboxylic acid |
Rearrangement Reactions
Strain-driven skeletal rearrangements:
| Reaction | Conditions | Product |
|---|---|---|
| Wagner-Meerwein | HCOOH, Δ | Pentacyclo[5.3.0.0²,⁶.0³,⁹.0⁴,⁸]decane |
| Base-Promoted | KOtBu, THF | Expanded cage systems |
Comparative Reactivity
| Property | Homocubane | Cubane |
|---|---|---|
| Strain Energy (kcal/mol) | 110–117 | 166 |
| HOMO (eV) | −7.8 | −9.1 |
| LUMO (eV) | −1.4 | −0.9 |
Mechanistic Pathways
Key reaction mechanisms involve:
Scientific Research Applications
Scientific Research Applications of Pentacyclo[4.3.0.02,5.03,8.04,7]nonane
This compound, also known as homocubane, is a saturated polycyclic hydrocarbon featuring a unique strained structure . Its applications are mainly in scientific research, particularly in the study of strained ring systems and their reactivity.
Chemical Research
This compound serves as a model compound for investigating the behavior of strained ring systems. The molecule's inherent strain energy, arising from its rigid, cage-like structure, makes it a valuable tool for exploring fundamental principles in organic chemistry, such as:
- Reactivity Studies The strained ring system of this compound influences its reactivity, making it useful for studying reaction mechanisms and developing new synthetic methodologies.
- Spectroscopic Analysis The compound's structure can be examined using spectroscopic techniques to understand its properties and behavior .
Materials Science
The unique structural characteristics of this compound make it relevant to materials science:
- Building Block It can be employed as a building block in the synthesis of novel materials with specific structural and electronic properties.
- ** служил основой** Due to its unique structure, this compound can be used as a component in creating materials with tailored properties.
Mechanism of Action
The mechanism of action of Pentacyclo[4.3.0.02,5.03,8.04,7]nonane in chemical reactions involves the interaction of its strained ring system with various reagents. The high strain energy of the compound makes it highly reactive, allowing it to undergo a variety of transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Key Observations :
- Homocubane and norsnoutane share the same molecular formula (C₉H₁₂) but differ in cyclopropane ring connectivity, leading to distinct strain energies and reactivity .
- Basketane (C₁₀H₁₂) has an additional cyclopropane ring compared to homocubane, reducing strain energy slightly .
- Bicyclo[3.3.1]nonane is less strained and widely used in natural product synthesis (e.g., huperzine A) due to its conformational flexibility .
Reactivity and Chemical Behavior
Table 2: Reaction Kinetics and Selectivity
Key Observations :
- Homocubane exhibits lower reactivity in hydrogen abstraction compared to basketane due to its tighter cage structure and higher symmetry, which stabilizes transition states .
- Photobromination of homocubane proceeds via homolytic substitution rather than H-abstraction, yielding halogenated tricyclic products .
Spectroscopic and Physical Properties
Table 3: NMR Chemical Shifts (δ, ppm)
Q & A
Q. What experimental designs are optimal for studying pentacyclo[4.3.0.0²,⁵.0³,⁸.0⁴,⁷]nonane’s reactivity in supramolecular systems?
- Methodological Answer : Use host-guest chemistry (e.g., cucurbiturils or cyclodextrins) to stabilize reactive intermediates. Monitor encapsulation via UV-vis titration and 2D NOESY NMR. Compare association constants (Kₐ) with less-strained guests to quantify strain’s impact on binding .
Methodological Frameworks for Research Design
- Theoretical Alignment : Link studies to conceptual frameworks like strain theory or frontier molecular orbital (FMO) analysis to guide hypothesis generation .
- Ethical Data Collection : Ensure compliance with institutional safety reviews when handling hazardous intermediates .
- Contradiction Analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize unresolved questions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
